
gamma-Linolenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-linolenate is a linolenate that is the conjugate base of gamma-linolenic acid, arising from deprotonation of the carboxylic acid group. It has a role as a human metabolite. It is a conjugate base of a gamma-linolenic acid.
Scientific Research Applications
Inflammation and Metabolic Pathways : GLA, an omega-6 polyunsaturated fatty acid found in several botanical seed oils, plays a significant role in inflammatory responses. It's involved in the conversion to dihommo-gamma linolenic acid (DGLA) and arachidonic acid (AA), which impacts inflammatory diseases. Genetic factors affecting the AA/DGLA ratio and their metabolites are crucial in understanding the clinical effectiveness of GLA supplements (Sergeant, Rahbar, & Chilton, 2016).
Weight Management : A study found that GLA supplementation could suppress weight regain after significant weight loss in formerly obese humans. This suggests a potential role for essential fatty acids in fuel partitioning in humans prone to obesity (Schirmer & Phinney, 2007).
Cancer Treatment : GLA has shown selective tumoricidal action in vitro and in vivo. It was observed that intratumoral administration of GLA induced regression of human gliomas, indicating its potential as a safe and effective anti-tumor agent (Das, Prasad, & Reddy, 1995).
Pharmacological Production : The production and purification of GLA, due to its various biological activities and physiological functions, have been a focus in the pharmaceutical area. GLA is particularly significant for its functions in the immune system, cardiovascular system, and anti-cancer properties (Zhu Chao, 2012).
Blood Pressure and Cardiovascular Health : GLA has been studied for its effects on blood pressure and serum lipid metabolism in hypertensive rats, suggesting potential applications in managing cardiovascular health (Sasaki et al., 1995).
Gene Expression Regulation in Cancer : Research suggests that GLA acts via peroxisome proliferator-activated receptors (PPARs) in cancer cells, influencing the expression of adhesion molecules and tumor suppressor genes. This points to a molecular mechanism for GLA's action in breast cancer cells (Jiang, Redfern, Bryce, & Mansel, 2000).
Importance in Nutrition : GLA's role in human nutrition and health is underscored by its ability to modify cellular lipid composition and eicosanoid biosynthesis. It's known for anti-inflammatory and antiproliferative properties, making it a subject of interest in treating chronic diseases (Fan & Chapkin, 1998).
Properties
Molecular Formula |
C18H29O2- |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(6Z,9Z,12Z)-octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20)/p-1/b7-6-,10-9-,13-12- |
InChI Key |
VZCCETWTMQHEPK-QNEBEIHSSA-M |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)[O-] |
SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


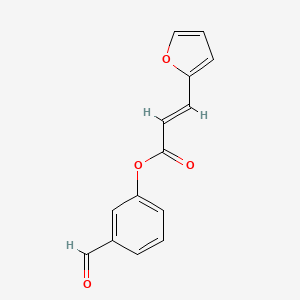



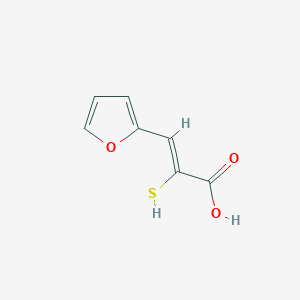
![[3-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238417.png)
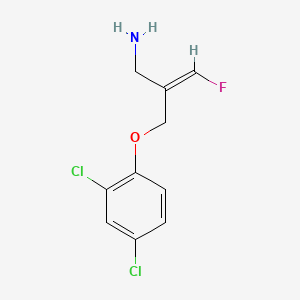
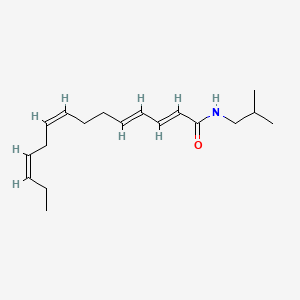
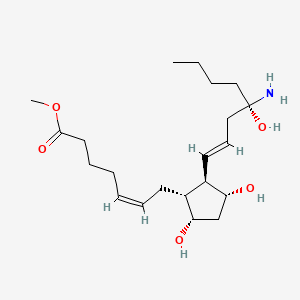
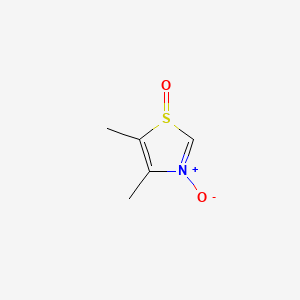
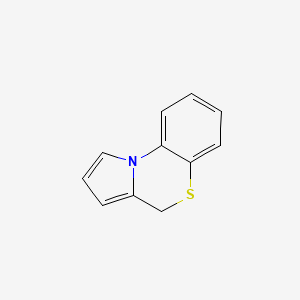
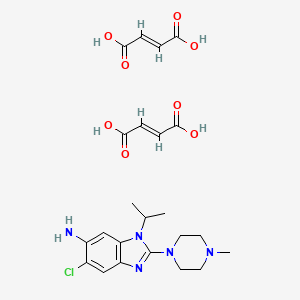
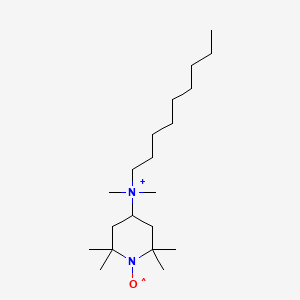
![(1R,2S,4R,6S,8R,9S)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1238428.png)
